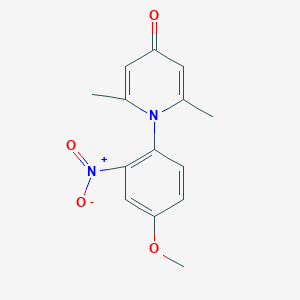
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is commonly used in the laboratory for various experiments.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is not fully understood. However, it is believed to act as an agonist or antagonist of certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. It may also modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various biochemical and physiological effects. It has been shown to affect the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase. It may also alter the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood.
実験室実験の利点と制限
The main advantage of using 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in lab experiments is its versatility. It can be used in various assays and experiments, including receptor binding assays, enzyme assays, and cell-based assays. However, its use may be limited by its cost and availability. It may also have certain side effects, such as cytotoxicity and genotoxicity, which need to be carefully considered.
将来の方向性
There are several future directions for the use of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs and derivatives of this compound with improved pharmacological properties. Additionally, its use in the field of drug discovery and development may be expanded, particularly in the search for new drugs targeting the central nervous system.
In conclusion, 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a versatile and important compound in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific and medical applications.
合成法
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one involves the reaction of quinuclidin-3-one with 2-(1,3-benzodioxol-5-yl) acetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various scientific research applications. It is commonly used in the field of medicinal chemistry to design and synthesize new compounds with potential therapeutic properties. It is also used in the study of the central nervous system, particularly in the investigation of the role of neurotransmitters in various physiological and pathological conditions.
特性
製品名 |
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2/b12-7+ |
InChIキー |
NGNUATHUAAONSD-KPKJPENVSA-N |
異性体SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OCO4 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)
![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)